molecular formula C11H10F2N2O B6977008 2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide

2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide

Cat. No.: B6977008
M. Wt: 224.21 g/mol
InChI Key: KQILBLUNGNAFJG-UHFFFAOYSA-N
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Description

2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a difluoroethyl group, and a phenylacetamide moiety

Properties

IUPAC Name

2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-10(13)8-15(11(16)6-7-14)9-4-2-1-3-5-9/h1-5,10H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQILBLUNGNAFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(F)F)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide typically involves the reaction of 2,2-difluoroethylamine with phenylacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-difluoroethylamine+phenylacetonitrileThis compound\text{2,2-difluoroethylamine} + \text{phenylacetonitrile} \rightarrow \text{this compound} 2,2-difluoroethylamine+phenylacetonitrile→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The cyano group and the difluoroethyl group play crucial roles in its activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2,2-difluoroethyl)-N-methylacetamide
  • 2-cyano-N-(2,2-difluoroethyl)-N-ethylacetamide
  • 2-cyano-N-(2,2-difluoroethyl)-N-propylacetamide

Uniqueness

2-cyano-N-(2,2-difluoroethyl)-N-phenylacetamide is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenyl group can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

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